Cas no 1055967-13-9 ((R)-2-((3-Fluorophenoxy)methyl)oxirane)

(R)-2-((3-Fluorophenoxy)methyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- (R)-2-((3-FLUOROPHENOXY)METHYL)OXIRANE
- (2R)-2-[(3-fluorophenoxy)methyl]oxirane
- (R)-2-((3-Fluoro-phenoxy)methyl)oxirane
- (R)-2-((3-Fluorophenoxy)methyl)oxirane
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- Inchi: 1S/C9H9FO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1
- InChI Key: SESYYUSVZQAGGO-VIFPVBQESA-N
- SMILES: FC1=CC=CC(=C1)OC[C@H]1CO1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 152
- XLogP3: 1.7
- Topological Polar Surface Area: 21.8
(R)-2-((3-Fluorophenoxy)methyl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM485079-1g |
(R)-2-((3-Fluorophenoxy)methyl)oxirane |
1055967-13-9 | 97% | 1g |
$507 | 2023-03-07 | |
Ambeed | A287390-1g |
(R)-2-((3-Fluorophenoxy)methyl)oxirane |
1055967-13-9 | 97% | 1g |
$517.0 | 2024-04-26 | |
Alichem | A019147778-1g |
(R)-2-((3-Fluorophenoxy)methyl)oxirane |
1055967-13-9 | 95% | 1g |
$532.51 | 2023-09-04 |
(R)-2-((3-Fluorophenoxy)methyl)oxirane Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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5. Book reviews
Additional information on (R)-2-((3-Fluorophenoxy)methyl)oxirane
(R)-2-((3-Fluorophenoxy)methyl)oxirane: A Comprehensive Overview
(R)-2-((3-Fluorophenoxy)methyl)oxirane, also known by its CAS number 1055967-13-9, is a versatile compound with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is a derivative of oxirane, also known as ethylene oxide, which forms the basis of its structure. The presence of the 3-fluorophenoxy group introduces unique properties that make this compound highly valuable for research and development purposes.
The synthesis of (R)-2-((3-fluorophenoxy)methyl)oxirane involves a series of carefully controlled reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Recent studies have highlighted the importance of stereochemistry in this compound, particularly the R configuration, which plays a critical role in its biological activity and chemical reactivity. Researchers have employed various techniques, including enantioselective synthesis and asymmetric catalysis, to produce this enantiomer with high fidelity.
One of the most promising applications of (R)-2-((3-fluorophenoxy)methyl)oxirane lies in its use as an intermediate in drug discovery. Its unique structure allows for the formation of complex molecular frameworks that are essential in developing novel therapeutic agents. For instance, recent research has demonstrated its potential in creating bioactive compounds with anti-inflammatory and anticancer properties. The incorporation of the fluorophenoxy group enhances the compound's ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
In addition to its pharmaceutical applications, (R)-2-((3-fluorophenoxy)methyl)oxirane has also found utility in materials science. Its ability to undergo various polymerization reactions has led to its use in the development of advanced polymers and composites. Scientists have explored its role in creating materials with enhanced mechanical properties and thermal stability, which are critical for applications in aerospace and automotive industries.
The environmental impact of (R)-2-((3-fluorophenoxy)methyl)oxirane has also been a topic of recent research. Studies have focused on understanding its biodegradation pathways and assessing its potential toxicity to aquatic life. These investigations are crucial for ensuring the sustainable use of this compound and minimizing its ecological footprint.
In conclusion, (R)-2-((3-fluorophenoxy)methyl)oxirane (CAS No.: 1055967-13-9) is a multifaceted compound with wide-ranging applications across various disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies, positions it as a key player in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the fields of chemistry, pharmacology, and materials science.
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